molecular formula C9H9BrClNO B13044859 (R)-6-Bromo-7-chlorochroman-4-amine

(R)-6-Bromo-7-chlorochroman-4-amine

Cat. No.: B13044859
M. Wt: 262.53 g/mol
InChI Key: PPPOKPVUYNYILR-MRVPVSSYSA-N
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Description

(R)-6-Bromo-7-chlorochroman-4-amine is a chiral chroman derivative featuring a bicyclic structure with bromo (Br) and chloro (Cl) substituents at positions 6 and 7, respectively, and an amine group at position 4. The (R)-configuration denotes the stereochemistry at the chiral center, which is critical for its interaction with biological targets or asymmetric synthesis applications.

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

(4R)-6-bromo-7-chloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrClNO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m1/s1

InChI Key

PPPOKPVUYNYILR-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@@H]1N)Br)Cl

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-7-chlorochroman-4-amine typically involves the following steps:

    Bromination and Chlorination: The starting material, chroman, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 6 and 7 positions, respectively.

    Amine Introduction: The brominated and chlorinated chroman is then subjected to amination reactions to introduce the amine group at the 4 position.

Industrial Production Methods

Industrial production of ®-6-Bromo-7-chlorochroman-4-amine may involve large-scale bromination and chlorination processes followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-7-chlorochroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution reactions can produce a variety of substituted chromans.

Scientific Research Applications

®-6-Bromo-7-chlorochroman-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-6-Bromo-7-chlorochroman-4-amine involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can form covalent bonds with target molecules, leading to various biological effects. The amine group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects

The presence and position of substituents significantly influence physical, chemical, and biological properties:

  • 6-Bromo-7-methylchroman-4-amine (CAS 13434-19-0): Replaces the Cl at position 7 with a methyl (CH₃) group, reducing electronegativity and increasing hydrophobicity. This substitution may enhance membrane permeability but reduce hydrogen-bonding capacity compared to the chloro analogue .
  • (S)-Chroman-4-ylamine: Lacks halogen substituents, resulting in a simpler structure with lower molecular weight (C₉H₁₁NO vs.

Stereochemical Differences

  • (R)- vs. (S)-Enantiomers : The (R)-configuration of the target compound contrasts with (S)-chroman-4-ylamine (). Enantiomers often exhibit divergent biological activities; for example, (S)-isomers of chroman derivatives are frequently associated with higher receptor selectivity in medicinal chemistry .

Physical and Chemical Properties

  • Melting Points: Halogenated derivatives (e.g., 6-Bromo-7-methylchroman-4-amine) typically exhibit higher melting points (>160°C) due to stronger intermolecular forces, whereas non-halogenated analogues like (S)-chroman-4-ylamine may melt at lower temperatures .
  • Solubility: Bromo and chloro groups increase polarity, likely making the target compound less soluble in non-polar solvents compared to methyl-substituted or non-halogenated analogues .

Data Tables

Table 1: Structural and Commercial Comparison of Chroman Derivatives

Compound Name Molecular Formula Substituents CAS Number Price (1g)
(R)-6-Bromo-7-chlorochroman-4-amine C₉H₉BrClNO Br (6), Cl (7) Not Provided N/A
6-Bromo-7-methylchroman-4-amine C₁₀H₁₂BrNO Br (6), CH₃ (7) 13434-19-0 $1,000
(S)-Chroman-4-ylamine C₉H₁₁NO None Not Provided $1,000

Table 2: Key Analytical Techniques for Chroman Derivatives

Technique Application Example Reference
¹H/¹³C-NMR Substituent position and purity analysis
HRMS Molecular formula confirmation
SHELXL/OLEX2 Crystal structure determination

Research Findings and Insights

  • Stereochemical Sensitivity : The (R)-configuration may confer unique pharmacokinetic properties, though empirical data are needed to confirm this .
  • Synthetic Challenges: Halogen introduction requires precise control to avoid side reactions, as seen in analogous quinoline syntheses ().

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